molecular formula C28H30N4O2 B2611621 (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone CAS No. 1112292-80-4

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone

Cat. No.: B2611621
CAS No.: 1112292-80-4
M. Wt: 454.574
InChI Key: VZSRYLIYNHHBRA-UHFFFAOYSA-N
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Description

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C28H30N4O2 and its molecular weight is 454.574. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner, inhibiting the kinase’s activity . This results in a disruption of the signaling pathways regulated by PKB, potentially leading to decreased cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . By inhibiting PKB, this compound disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

In terms of ADME properties, compounds containing 4-amino-4-benzylpiperidines, like this compound, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the presence of extracellular growth factors that activate PI3K, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) and subsequent activation of PKB .

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c33-28(32-14-10-21(11-15-32)18-20-6-2-1-3-7-20)22-12-16-31(17-13-22)27-26-25(29-19-30-27)23-8-4-5-9-24(23)34-26/h1-9,19,21-22H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSRYLIYNHHBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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